D-Galacturonic acid hydrate

Uronic acid quantification HPLC method development Polysaccharide analysis

Researchers quantifying pectin via HPLC face systematic underestimation with alternative uronic acid standards. D-Galacturonic acid hydrate (CAS 91510-62-2) is the authentic monomer reference standard for accurate pectin quantification. • PH-HPLC method achieves 45.5-233.1% higher accuracy vs. acid hydrolysis methods that degrade analyte. • Detection sensitivity (LOD 23.88 pmol) differs substantially from D-glucuronic acid (7.19 pmol), mandating method-specific calibration. • Monohydrate form (MW 212.15) ensures predictable stoichiometry for synthetic applications.

Molecular Formula C6H12O8
Molecular Weight 212.15 g/mol
Cat. No. B1362047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galacturonic acid hydrate
Molecular FormulaC6H12O8
Molecular Weight212.15 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O.O
InChIInChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1
InChIKeyBGHPCEJXDOGRGW-KSSASCOMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galacturonic Acid Hydrate – Technical Baseline


D-Galacturonic acid hydrate (CAS 91510-62-2, molecular formula C6H10O7·H2O, MW 212.15) is the monohydrate crystalline form of the hexuronic acid that constitutes the primary monomeric subunit of pectin polysaccharides . As the predominant building block of plant cell wall pectic substances, this compound serves as the analytical reference standard for pectin quantification and characterization across food, agricultural, and polysaccharide research applications [1]. The hydrate form represents the most commonly available commercial specification of D-galacturonic acid, with typical purity specifications of ≥95% to ≥98% by neutralization titration or HPLC analysis .

Why D-Galacturonic Acid Hydrate Is Irreplaceable


Substituting D-glucuronic acid, D-mannuronic acid, or sodium/potassium galacturonate salts for D-galacturonic acid hydrate introduces material discrepancies in analytical sensitivity, solubility behavior, and synthetic compatibility that compromise method reproducibility. The hydrate form exhibits hygroscopicity requiring specific storage under inert gas, a handling characteristic not universally shared across uronic acid derivatives . Furthermore, in HPLC-based quantification, the detection sensitivity for D-galacturonic acid differs measurably from other uronic acids within the same analytical system, rendering direct interchange without method revalidation invalid [1]. In synthetic applications requiring precise stoichiometric control, the defined hydration state of the monohydrate provides predictable molar mass (212.15 g/mol) versus anhydrous or salt forms, affecting reaction yield calculations and reproducibility [2].

D-Galacturonic Acid Hydrate: Quantitative Evidence


HPLC-Fluorescence Detection Sensitivity vs. Glucuronic Acid

In a validated HPLC method with postcolumn fluorescence derivatization, the detection limit for D-galacturonic acid was 23.88 pmol, compared to 7.19 pmol for D-glucuronic acid and 7.08 pmol for D-mannuronic acid [1]. This represents a 3.3-fold lower sensitivity (higher LOD) for D-galacturonic acid relative to D-glucuronic acid under identical chromatographic conditions, demonstrating that D-galacturonic acid cannot be assumed to exhibit equivalent analytical behavior to other uronic acids in the same detection system [2].

Uronic acid quantification HPLC method development Polysaccharide analysis

Enzymatic Hydrolysis Pectin Quantification Accuracy

An enzymatic method using polygalacturonase, pectinesterase, glucuronolactone reductase, and ascorbate oxidase was developed for pectin determination in fruits and vegetables [1]. The method specifically measures D-galacturonic acid produced during pectin hydrolysis by monitoring NADPH absorbance decrease at 340 nm via glucuronolactone reductase activity. Linear relationships between enzyme activity and D-galacturonic acid concentration were established in the range of 0.039-0.31% (w/v), with the enzymatic method yielding 1.95× higher values for grape juice compared to Dische's carbazole colorimetric method due to the enzymatic approach capturing both pectin and lower molecular weight galacturonic acid-containing fragments [2].

Pectin analysis Enzymatic assay Food polysaccharide quantification

PH-HPLC Method Accuracy vs. Acid Hydrolysis

A 2023 study compared pectinase hydrolysis coupled with HPLC (PH-HPLC) against conventional acid hydrolysis methods for galacturonic acid (GalA) quantification in pectin [1]. Under optimized conditions (pectinase loading 2250 U/g pectin, 4.0 g/L commercial pectin, 50°C, 24 h), pectin was nearly completely hydrolyzed to intact, detectable GalA [2]. Acid-catalyzed hydrolysis methods (using H2SO4, TFA, or HCl at 0.2-2 M concentrations and 80-100°C) demonstrated significant disadvantages including GalA degradation and incomplete pectin hydrolysis [3]. When applied to three natural pectin feedstocks, the PH-HPLC method indicated 45.5-233.1% higher GalA content compared to acid hydrolysis, demonstrating that acid methods systematically underestimate true galacturonic acid content due to analyte degradation [4].

Pectin characterization HPLC quantification Food additive analysis

Aqueous Solubility Profile

Multiple vendor technical datasheets report D-galacturonic acid hydrate aqueous solubility ranging from 62.5 mg/mL (294.60 mM) to 125 mg/mL (589.62 mM) in water [1]. The higher reported solubility of 125 mg/mL (approximately 589 mM) in water with ultrasonic assistance provides substantial working concentration range for aqueous biochemical assays . In DMSO, reported solubility varies from 5 mg/mL to 125 mg/mL (589.62 mM) depending on vendor specifications and sonication protocols . Notably, solubility in PBS (pH 7.2) is reported as 5 mg/mL in some specifications and 100 mg/mL (471.36 mM) in others, indicating formulation-dependent solubility behavior . The compound is documented as hygroscopic, requiring storage under inert gas and away from moisture to maintain accurate hydration state and mass .

Solubility characterization Sample preparation Formulation optimization

Metabolic Precursor for L-Ascorbic Acid Biosynthesis

D-Galacturonic acid serves as a specific metabolic precursor in an alternative plant pathway for L-ascorbic acid (vitamin C) biosynthesis that is distinct from the conventional industrial D-glucose-derived Reichstein process [1]. In a 2015 metabolic engineering study, Aspergillus niger was engineered for direct conversion of D-galacturonic acid to L-ascorbic acid by introducing heterologous genes encoding L-galactono-1,4-lactone lactonase and L-galactono-1,4-lactone dehydrogenase [2]. The engineered strain produced L-ascorbic acid at titers up to 170 mg/L from pure D-galacturonic acid or pectin-rich biomass in a consolidated bioprocess [3]. This represents the first introduction of a D-galacturonic acid-dependent L-ascorbic acid pathway into a microorganism, distinguishing this precursor from D-glucose which follows the conventional multi-step Reichstein process [4].

Metabolic engineering Vitamin C biosynthesis Fungal bioprocessing

Hygroscopicity and Storage Requirements

D-Galacturonic acid hydrate is explicitly documented as hygroscopic in multiple vendor technical specifications, requiring storage under inert gas (argon or nitrogen) and away from moisture to maintain accurate hydration state and mass . The compound's specific rotation [α]20/D is specified as +55.0 to +60.0° (C=10 in H2O, 24 hours equilibration allowed, calculated on anhydrous substance) . Water content specification for the hydrate is 5.0-10.0% by weight, confirming the monohydrate stoichiometry (theoretical water content for C6H10O7·H2O is approximately 8.5%) . Storage recommendations include powder at -20°C for 2-3 years, 4°C for up to 2 years, and solutions at -80°C for 6 months to 1 year with avoidance of repeated freeze-thaw cycles [1].

Compound stability Storage optimization Material handling

D-Galacturonic Acid Hydrate: Application Scenarios


Pectin Characterization for Food QC

D-Galacturonic acid hydrate is the essential calibration standard for HPLC-based quantification of galacturonic acid content in pectin and pectin products. The PH-HPLC method using this compound as a reference standard demonstrates 45.5-233.1% higher accuracy compared to acid hydrolysis methods, which systematically underestimate galacturonic acid due to analyte degradation [1]. This application is critical for food manufacturers requiring precise pectin characterization for gelling agent specification, dietary fiber quantification, and regulatory compliance reporting.

Polysaccharide Composition and Uronic Acid Profiling

D-Galacturonic acid hydrate is required as a pure analytical standard for simultaneous quantification of uronic acids, amino sugars, and neutral sugars in acidic polysaccharides extracted from plant materials [1]. In HPLC-fluorescence detection systems, the compound exhibits a detection limit of 23.88 pmol, which differs substantially from D-glucuronic acid (7.19 pmol) and must be accounted for in method calibration [2]. This application supports polysaccharide research in natural products chemistry, pharmaceutical excipient characterization, and dietary supplement analysis.

L-Ascorbic Acid Production from Pectin-Rich Waste

D-Galacturonic acid hydrate is used as a precursor substrate in engineered fungal strains for consolidated bioprocessing of pectin-rich agricultural waste (citrus peel, sugar beet pulp) into L-ascorbic acid [1]. The metabolic pathway using D-galacturonic acid as a precursor is distinct from the conventional D-glucose Reichstein process, enabling valorization of low-value biomass streams. Laboratory-scale titers of 170 mg/L L-ascorbic acid have been demonstrated in proof-of-concept studies [2].

Enzymatic Pectin Determination in Fruit and Vegetables

D-Galacturonic acid hydrate is the calibration standard for the four-enzyme pectin quantification method using polygalacturonase, pectinesterase, glucuronolactone reductase, and ascorbate oxidase [1]. This method provides 1.95× higher measured values compared to the carbazole colorimetric method for grape juice, as it captures both intact pectin and lower molecular weight galacturonic acid-containing degradation products that colorimetric methods fail to detect [2]. Applications include fruit ripening studies, juice processing quality control, and plant cell wall research.

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